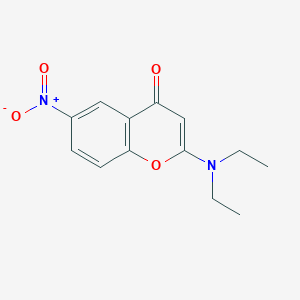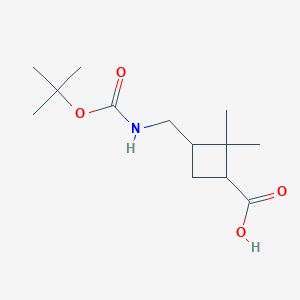
2-Tert-butyl-4,8-dichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Terc-butil-4,8-dicloroquinazolina es un compuesto químico con la fórmula molecular C12H12Cl2N2 y un peso molecular de 255,14 g/mol . Es un derivado de la quinazolina, un compuesto bicíclico que consiste en un anillo de benceno fusionado a un anillo de pirimidina. La presencia de sustituyentes terc-butil y dicloro en el núcleo de quinazolina confiere propiedades químicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-terc-butil-4,8-dicloroquinazolina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 2-aminobenzonitrilo y el cloruro de terc-butilo.
Formación de un intermedio: El paso inicial implica la reacción de 2-aminobenzonitrilo con cloruro de terc-butilo en presencia de una base como hidruro de sodio o carbonato de potasio para formar un intermedio.
Ciclización: El intermedio se cicla en presencia de un catalizador adecuado, como paladio sobre carbón, para formar el anillo de quinazolina.
Cloración: El paso final implica la cloración del anillo de quinazolina en las posiciones 4 y 8 utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Métodos de producción industrial
La producción industrial de 2-terc-butil-4,8-dicloroquinazolina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para lograr altos rendimientos y pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Terc-butil-4,8-dicloroquinazolina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila en las posiciones de cloro, lo que lleva a la formación de derivados con diferentes sustituyentes.
Oxidación y reducción: El anillo de quinazolina puede oxidarse o reducirse en condiciones específicas para producir diferentes estados de oxidación y grupos funcionales.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Se utilizan comúnmente reactivos como metóxido de sodio o terc-butóxido de potasio para reacciones de sustitución.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan para reacciones de reducción.
Acoplamiento: Los catalizadores de paladio y las bases como la trietilamina se utilizan en reacciones de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias quinazolinas sustituidas, óxidos de quinazolina y derivados de quinazolina con conjugación extendida o grupos funcionales.
Aplicaciones Científicas De Investigación
2-Terc-butil-4,8-dicloroquinazolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos especiales y materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-terc-butil-4,8-dicloroquinazolina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Terc-butil-4-cloroquinazolina: Estructura similar pero con solo un sustituyente cloro.
4,8-Dicloroquinazolina: Carece del grupo terc-butilo.
2-Terc-butilquinazolina: Carece de los sustituyentes cloro.
Singularidad
2-Terc-butil-4,8-dicloroquinazolina es única debido a la presencia de ambos sustituyentes terc-butil y dicloro, que imparten propiedades químicas y físicas distintas.
Propiedades
Número CAS |
887592-17-8 |
|---|---|
Fórmula molecular |
C12H12Cl2N2 |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-tert-butyl-4,8-dichloroquinazoline |
InChI |
InChI=1S/C12H12Cl2N2/c1-12(2,3)11-15-9-7(10(14)16-11)5-4-6-8(9)13/h4-6H,1-3H3 |
Clave InChI |
OXRJONGCPOCTEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)




![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
